molecular formula C23H30F3N5O4S B607361 Erdrp-0519 CAS No. 1374006-96-8

Erdrp-0519

カタログ番号: B607361
CAS番号: 1374006-96-8
分子量: 529.6 g/mol
InChIキー: JVZHTUQIMBYDSX-SFHVURJKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ERDRP-0519は、麻疹ウイルスや犬ジステンパーウイルスなどの麻疹ウイルスによって引き起こされる感染症の治療に効果を示すことが示されています This compoundは、ウイルス複製に必須であるウイルスの酵素RNAポリメラーゼを阻害することで作用します

科学的研究の応用

ERDRP-0519 has several scientific research applications, including:

作用機序

ERDRP-0519は、麻疹ウイルスRNA依存性RNAポリメラーゼ複合体を標的とすることで効果を発揮します。 this compoundは、RNA合成に不可欠なすべてのホスホジエステル結合の形成を阻害します。 このユニークな作用機序は、化合物がLタンパク質ポリリボヌクレオチジル転移酵素様ドメインと柔軟な侵入ループに同時に結合し、ポリメラーゼをプレイニシエーションコンフォメーションに効果的に固定することによって行われます 。 これにより、ウイルスはRNAを複製することができなくなり、その拡散が止まります。

準備方法

ERDRP-0519の合成には、中間体の調製とその後の特定の条件下での反応を含むいくつかのステップが含まれます。 詳細な合成経路と反応条件は、通常、開発者によって保持されている機密情報です。 This compoundは、ピラゾール基とスルホンアミド基の形成を含む一連の化学反応によって合成されることが知られています 。 工業生産方法は、高収率と高純度を保証するために、最適化された反応条件を使用して、大規模合成を伴う可能性があります。

化学反応の分析

ERDRP-0519は、以下を含むさまざまな化学反応を起こします。

    酸化: 化合物は酸化反応を受ける可能性があり、その化学構造と活性を変化させる可能性があります。

    還元: 還元反応も起こり、化合物の効力を潜在的に影響を与える可能性があります。

    置換: 官能基の置換を含む置換反応は、化合物の特性を変更する可能性があります。 これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、触媒が含まれます。

科学研究の応用

This compoundには、以下を含むいくつかの科学研究の応用があります。

類似化合物との比較

ERDRP-0519は、その特定の作用機序と高い効力により、他の類似化合物とは異なります。 類似の化合物には以下が含まれます。

生物活性

The compound 2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide, also known as ERDRP-0519, is a small molecule inhibitor designed to target the RNA-dependent RNA polymerase complex of morbilliviruses, including the measles virus and canine distemper virus. Its structure features a trifluoromethyl group which is known to enhance biological activity and pharmacological properties.

Chemical Structure

The chemical structure can be summarized as follows:

Property Details
IUPAC Name 2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide
Molecular Formula C23H30F3N5O4S
CAS Number 1374006-96-8

This compound acts by inhibiting the RNA-dependent RNA polymerase, a crucial enzyme for the replication of morbilliviruses. This inhibition disrupts viral replication, thereby reducing the viral load in infected cells. The presence of the trifluoromethyl group enhances the lipophilicity and overall potency of the compound, making it a promising candidate for antiviral therapy.

Antiviral Efficacy

Research has demonstrated that this compound exhibits significant antiviral activity against morbilliviruses. In vitro studies have shown that this compound effectively reduces viral titers in cell cultures infected with measles virus and canine distemper virus. The compound's mechanism involves direct interaction with the viral polymerase, preventing its function.

Structure-Activity Relationship (SAR)

The structural features of this compound contribute to its biological activity. Key points include:

  • The trifluoromethyl group enhances binding affinity to the target enzyme.
  • The morpholine and piperidine moieties improve solubility and bioavailability.

A study on related compounds indicated that modifications in the phenyl and pyrazole rings could significantly alter their pharmacological profiles, suggesting a need for further optimization in drug design.

Case Studies

  • In Vitro Studies on Morbillivirus Inhibition :
    • A study conducted by demonstrated that this compound significantly inhibited viral replication in Vero cells infected with measles virus. The IC50 values indicated potent antiviral activity, comparable to existing antiviral agents.
  • Comparison with Other Pyrazole Derivatives :
    • Research comparing various trifluoromethylated pyrazole derivatives found that those with bulky substituents at specific positions exhibited enhanced antiparasitic and antiviral activities, highlighting the importance of molecular structure in determining biological efficacy .

Pharmacological Properties

The pharmacokinetic profile of this compound suggests good oral bioavailability, rapid absorption, and moderate metabolic stability. The trifluoromethyl group not only improves potency but also affects the compound's distribution within biological systems.

特性

IUPAC Name

2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30F3N5O4S/c1-29-20(16-21(28-29)23(24,25)26)22(32)27-17-5-7-19(8-6-17)36(33,34)31-10-3-2-4-18(31)9-11-30-12-14-35-15-13-30/h5-8,16,18H,2-4,9-15H2,1H3,(H,27,32)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZHTUQIMBYDSX-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3CCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC[C@H]3CCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30F3N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101028018
Record name ERDRP-0519
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374006-96-8
Record name 1-Methyl-N-[4-[[(2S)-2-[2-(4-morpholinyl)ethyl]-1-piperidinyl]sulfonyl]phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374006-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ERDRP-0519
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERDRP-0519
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5S4Z5Q9VU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does ERDRP-0519 interact with its target and what are the downstream effects?

A: this compound directly targets the L protein, the RNA-dependent RNA polymerase (RdRp), of morbilliviruses like measles virus (MeV) [, ]. Unlike other inhibitors, it doesn't just block a single step, it inhibits all phosphodiester bond formation by the polymerase []. This includes both the initial steps of RNA synthesis at the promoter and the later elongation of the RNA chain.

Q2: What makes this compound's mechanism of action unique compared to other antiviral compounds?

A: Most antiviral compounds targeting viral polymerases act by interfering with a specific step in the RNA synthesis process, such as nucleotide binding or chain elongation. this compound stands out because it inhibits all phosphodiester bond formation activities of the MeV polymerase []. This comprehensive inhibition is achieved through its unique binding mode, engaging both the PRNTase-like domain and the flexible intrusion loop of the L protein. This mechanism has not been observed with other known mononegavirus polymerase inhibitors, making this compound a unique and promising candidate for antiviral therapy [].

Q3: Has this compound been tested in animal models of measles? What were the results?

A: While the provided abstracts do not mention specific animal model data for this compound against MeV, one abstract notes its "unparalleled oral efficacy" against a lethal canine distemper virus (CDV) infection in ferrets []. CDV is a closely related morbillivirus and this ferret model is considered a strong surrogate for human measles. This suggests promising potential for this compound's efficacy against MeV in relevant animal models, though further research is needed for confirmation.

Q4: What is the significance of studying this compound's mechanism and structure for broader antiviral development?

A: Beyond its potential as a measles treatment, this compound provides valuable insights for broader antiviral development. The compound targets a region of the L protein that is structurally conserved across all mononegaviruses []. This means that with further research and potential modifications, the knowledge gained from studying this compound could be applied to develop new drugs targeting a wider range of viruses in this order. This is significant because the mononegavirus order includes other important human pathogens for which effective treatments are still lacking.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。